1-(Thiophen-2-ylmethyl)cyclopropan-1-ol
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Overview
Description
1-(Thiophen-2-ylmethyl)cyclopropan-1-ol is an organic compound with the molecular formula C8H10OS. It features a cyclopropane ring substituted with a thiophen-2-ylmethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol typically involves the reaction of thiophen-2-ylmethyl bromide with cyclopropanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products Formed:
Oxidation: Thiophen-2-ylmethyl cyclopropanone.
Reduction: Thiophen-2-ylmethyl cyclopropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(Thiophen-2-ylmethyl)cyclopropan-1-ol exerts its effects is largely dependent on its interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological
Properties
Molecular Formula |
C8H10OS |
---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10OS/c9-8(3-4-8)6-7-2-1-5-10-7/h1-2,5,9H,3-4,6H2 |
InChI Key |
OEBQUBWOYUHCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CS2)O |
Origin of Product |
United States |
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